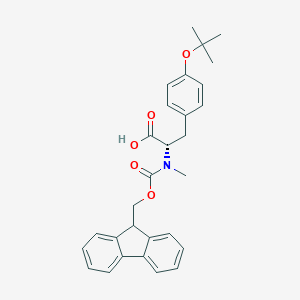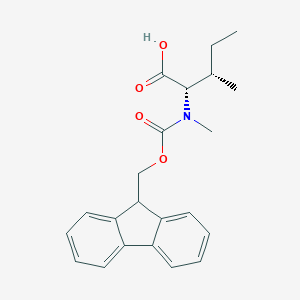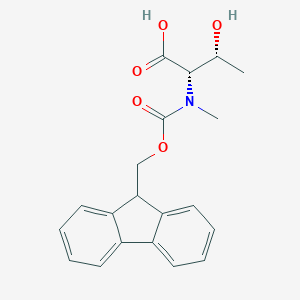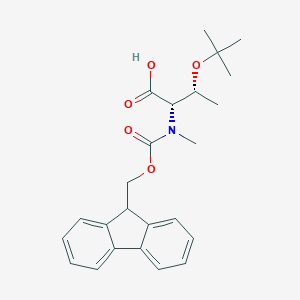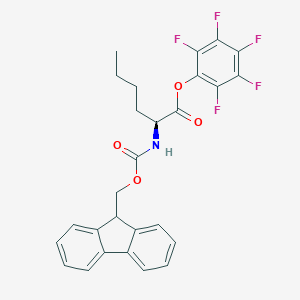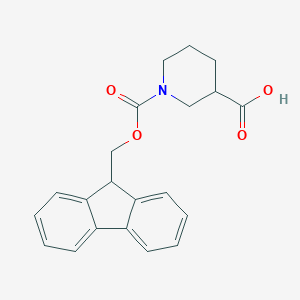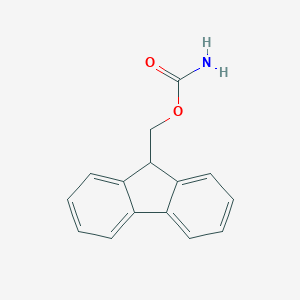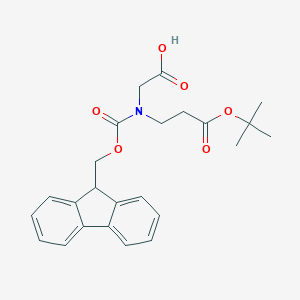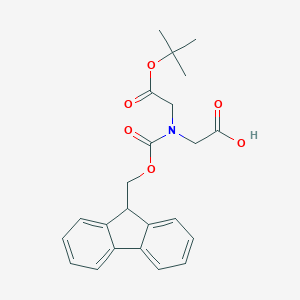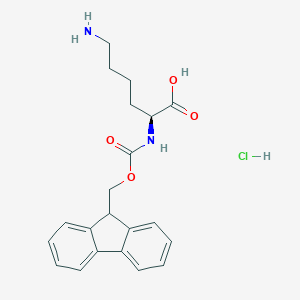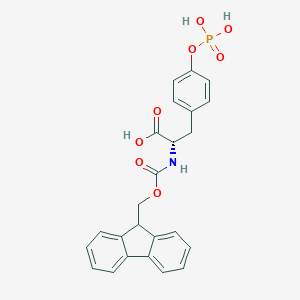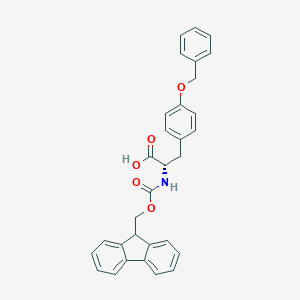
Fmoc-Nva-OH
Overview
Description
Fmoc-Nva-OH: N-α-Fmoc-L-norvaline , is a derivative of the amino acid norvaline. It is commonly used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to introduce norvaline residues into peptides . The compound has the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Nva-OH is typically synthesized through a multi-step process involving the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis begins with the reaction of norvaline with Fmoc chloride in the presence of a base such as sodium bicarbonate. This reaction forms the Fmoc-protected norvaline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Nva-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments.
Common Reagents and Conditions:
Major Products Formed:
Deprotected Norvaline: Removal of the Fmoc group yields free norvaline.
Peptide Chains: Coupling reactions result in the formation of peptide chains containing norvaline residues.
Scientific Research Applications
Chemistry: Fmoc-Nva-OH is widely used in the synthesis of peptides and proteins. It serves as a standard building block in SPPS, allowing researchers to incorporate norvaline residues into peptides for various studies .
Biology and Medicine: In biological research, peptides containing norvaline residues are used to study protein structure and function. These peptides can also be used in the development of therapeutic agents and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also employed in the production of peptide-based materials for biomedical applications such as drug delivery systems and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-Nva-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of norvaline during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to yield the free amino group, allowing the peptide to fold and function properly .
Comparison with Similar Compounds
Fmoc-D-Nva-OH: This is the D-enantiomer of Fmoc-Nva-OH and is used in similar applications but introduces D-norvaline residues into peptides.
Fmoc-L-Leucine: Another Fmoc-protected amino acid used in SPPS, but it introduces leucine residues instead of norvaline.
Fmoc-L-Isoleucine: Similar to this compound, but introduces isoleucine residues.
Uniqueness: this compound is unique in its ability to introduce norvaline residues into peptides, which can impart specific structural and functional properties to the resulting peptides. This makes it a valuable tool in peptide synthesis and research .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426880 | |
| Record name | Fmoc-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135112-28-6 | |
| Record name | Fmoc-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


